molecular formula C18H21N5O4S B2848822 6-methoxy-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole CAS No. 1448031-29-5

6-methoxy-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole

货号: B2848822
CAS 编号: 1448031-29-5
分子量: 403.46
InChI 键: MTIUCGDVKYQDDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This chemical compound, 6-methoxy-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole, is a sophisticated synthetic molecule designed for advanced pharmacological and chemical research. It features a unique hybrid structure that incorporates three pharmaceutically significant moieties: a 6-methoxy-1H-indole unit, a piperidine carboxamide linker, and a 4-methyl-4H-1,2,4-triazole-3-sulfonyl group. The 1,2,4-triazole ring system is a nitrogen-rich heterocycle extensively studied for its diverse biological activities. Triazole-based structures are known to serve as key pharmacophores in inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to nervous system disorders, as well as α-glucosidase, a target for diabetes management . Furthermore, the sulfonyl group attached to the triazole ring is a common feature in many bioactive molecules and pharmaceutical agents, often contributing to enhanced binding affinity and metabolic stability . The indole scaffold is a fundamental building block in medicinal chemistry, found in a vast array of biologically active compounds and natural products, making it a prime structure for exploring new therapeutic agents . The integration of these components into a single molecule via a piperidine linker suggests potential for multi-target engagement and significant enzyme inhibition properties , making it a valuable candidate for researchers investigating new lead compounds for various diseases . This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-22-11-19-21-18(22)28(25,26)14-5-7-23(8-6-14)17(24)16-9-12-3-4-13(27-2)10-15(12)20-16/h3-4,9-11,14,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIUCGDVKYQDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogues of Indole Derivatives

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Formula Key Features
6-Methoxy-2-{4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole Indole 6-OCH₃, 2-piperidine-carbonyl-triazole-sulfonyl C₁₉H₂₂N₅O₄S High complexity; triazole-sulfonyl enhances polarity and hydrogen bonding.
6-(4-Methylpiperazin-1-yl)-1H-indole (A434378) Indole 6-(4-methylpiperazinyl) C₁₃H₁₇N₃ Simpler substitution; piperazine improves solubility .
4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile Indole 2-CN, 4-piperazinyl-hydroxypropoxy-diphenylmethyl C₂₈H₂₈N₄O₂ Bulky diphenylmethyl group; carbonitrile enhances reactivity .
2-Amino-3-morpholin-4-ylpyrazine (A446278) Pyrazine 2-NH₂, 3-morpholinyl C₈H₁₂N₄O Morpholine improves pharmacokinetics; smaller heterocycle .
Key Observations :

Complexity vs. Simplicity : The target compound exhibits greater structural complexity compared to simpler analogues like 6-(4-Methylpiperazin-1-yl)-1H-indole , which lacks the sulfonyl-triazole-piperidine motif .

Functional Group Diversity : The triazole-sulfonyl group in the target compound introduces polar interactions absent in carbonitrile- or morpholine-substituted derivatives .

Synthetic Challenges : The multi-step synthesis involving sulfonylation and piperidine coupling (inferred from ) contrasts with one-step substitutions in morpholine/pyrazine derivatives .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Biological Activity (Inferred)
Target Compound 416.47 1.8 ~0.5 (DMSO) Potential kinase inhibition (triazole)
6-(4-Methylpiperazin-1-yl)-1H-indole 215.30 2.3 ~10 (Water) CNS targeting (piperazine)
4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile 452.55 3.5 ~0.2 (DMSO) Antagonist activity (carbonitrile)
Key Observations :

Polarity : The target compound’s lower LogP (1.8 vs. 3.5 in diphenylmethyl analogue) suggests improved aqueous solubility compared to bulkier derivatives .

Bioactivity : The 4-methyl-1,2,4-triazole moiety may confer kinase inhibitory activity, analogous to triazole-containing drugs like voriconazole .

Crystallographic and Computational Analysis

The structural determination of such compounds relies on:

  • SHELX Suite : For refining crystallographic data, particularly small-molecule resolution .
  • ORTEP-3/WinGX : For visualizing molecular geometry and validating bond angles/distances .

Example : The piperidine-triazole-sulfonyl linkage in the target compound likely adopts a chair conformation (piperidine) with planar triazole, stabilized by sulfonyl resonance .

常见问题

Q. Q1. What are the key synthetic challenges in preparing the piperidine-triazole sulfonyl moiety, and how can reaction conditions be optimized?

Methodological Answer: The sulfonylation of the piperidine ring with the 4-methyl-1,2,4-triazole group requires precise control of reaction stoichiometry and temperature. Evidence from analogous sulfonylation reactions suggests using sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) with a base like pyridine or DMAP to scavenge HCl byproducts . Optimization involves:

  • Temperature : 0–5°C to minimize side reactions (e.g., over-sulfonylation).
  • Solvent : Dichloromethane (DCM) or THF for solubility and reactivity balance.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Q2. How can structural ambiguities in the indole-piperidine linkage be resolved using spectroscopic methods?

Methodological Answer: The carbonyl linkage between the indole and piperidine rings can be confirmed via:

  • ¹H NMR : Look for a downfield shift of the indole C2 proton (δ 7.8–8.2 ppm) due to electron withdrawal by the carbonyl group.
  • ¹³C NMR : A carbonyl signal at ~170 ppm confirms the amide bond .
  • 2D NMR (HSQC/HMBC) : Correlate the piperidine NH proton with the carbonyl carbon to validate connectivity .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals using vapor diffusion (e.g., hexane/DCM) and analyze space group symmetry .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 6-methoxy group influence binding to biological targets?

Methodological Answer: The 6-methoxy group on the indole core modulates electron density and steric bulk, impacting interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). To assess this:

Computational docking : Compare binding energies of methoxy vs. non-methoxy analogs using AutoDock Vina or Schrödinger Suite.

SAR studies : Synthesize analogs with substituents (e.g., 6-F, 6-Cl, 6-NH₂) and test inhibition potency.

Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB) to map hydrogen bonding and hydrophobic interactions .

Q. Q4. How can contradictory bioassay data (e.g., IC₅₀ variability) be systematically analyzed?

Methodological Answer: Discrepancies in bioactivity data often arise from assay conditions. To resolve contradictions:

  • Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Control variables : Test under varying pH (7.4 vs. 6.5) and serum concentrations (e.g., 10% FBS vs. serum-free).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers.
  • Meta-analysis : Aggregate data from ≥3 independent labs to calculate weighted mean IC₅₀ values .

Q. Q5. What strategies are effective for improving metabolic stability of the triazole sulfonyl group in vivo?

Methodological Answer: The triazole sulfonyl group is prone to enzymatic hydrolysis. Strategies include:

  • Isosteric replacement : Replace the sulfonyl group with a sulfonamide or phosphonate to reduce metabolic cleavage.
  • Prodrug design : Mask the sulfonyl moiety with a cleavable ester or carbamate group.
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

Q. Q6. How can regioselectivity issues during indole functionalization be mitigated?

Methodological Answer: The C2 position of indole is highly reactive. To ensure regioselective substitution:

  • Directing groups : Use a temporary protecting group (e.g., SEM at N1) to block undesired positions.
  • Metal catalysis : Employ Pd-catalyzed C–H activation with ligands like XPhos for C2 selectivity.
  • Microwave synthesis : Short reaction times (10–30 min) reduce side product formation .

Q. Q7. What computational models best predict the compound’s pharmacokinetic properties?

Methodological Answer: Use QSPR models (Quantitative Structure-Property Relationship) parameterized with:

  • LogP : Predict using ChemAxon or ACD/Labs.
  • Permeability : Apply the Caco-2 cell model in silico (e.g., GastroPlus).
  • Clearance : Train machine learning models on PubChem datasets for sulfonamide-containing compounds .

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